molecular formula C22H22N4O3 B7434254 N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide

N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide

货号 B7434254
分子量: 390.4 g/mol
InChI 键: YXMIKVUXRDAJOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide, also known as AG-014699 or rucaparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is a promising drug candidate for the treatment of various types of cancer, including ovarian, breast, and prostate cancer.

作用机制

N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide works by binding to the catalytic domain of PARP enzymes, preventing them from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, eventually leading to their death. N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide has been shown to be particularly effective in cancer cells with mutations in BRCA genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide has been shown to induce cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.

实验室实验的优点和局限性

N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide is a highly specific inhibitor of PARP enzymes, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer development. However, its effectiveness may be limited by the development of resistance in cancer cells, as well as its potential toxicity to normal cells.

未来方向

There are several potential future directions for research on N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of interest is the development of novel PARP inhibitors with improved efficacy and safety profiles. Additionally, research is needed to better understand the mechanisms of resistance to PARP inhibitors and to identify biomarkers that can predict response to therapy.

合成方法

N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide can be synthesized using a multi-step process that involves the coupling of various intermediates. The final product is obtained through a reaction between 6-(4-methoxyphenyl)pyrimidine-4-amine and 4-[[2-(methylamino)ethyl]amino]benzene-1-carboxamide, followed by the addition of oxalyl chloride and oxolane-2-carboxamide.

科学研究应用

N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting PARP enzymes, which play a key role in DNA repair. By inhibiting PARP, N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide can induce synthetic lethality in cancer cells with defective DNA repair mechanisms, leading to their death.

属性

IUPAC Name

N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-28-18-10-4-15(5-11-18)19-13-21(24-14-23-19)25-16-6-8-17(9-7-16)26-22(27)20-3-2-12-29-20/h4-11,13-14,20H,2-3,12H2,1H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMIKVUXRDAJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。